Compound Description: JD5037 is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1 R) receptor. Peripheral CB1 receptor antagonists/inverse agonists have shown therapeutic potential in addressing metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []
Relevance: While the specific structure of JD5037 is not disclosed in the provided abstract, its description as a "peripheral CB1 receptor antagonist/inverse agonist" suggests a possible structural relationship with the target compound. Exploring known CB1 receptor antagonists/inverse agonists, particularly those with sulfonamide or piperidine moieties, might reveal structural similarities with N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. Further investigation into JD5037's full structure is needed to confirm this relationship. []
SR147778
Compound Description: SR147778 is a potent and selective antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 receptors. It has shown efficacy in blocking the effects of CB1 receptor agonists in various in vitro and in vivo models, including those related to hypothermia, analgesia, gastrointestinal transit, ethanol consumption, and food intake. []
Relevance: Similar to JD5037, SR147778's classification as a "CB1 receptor antagonist" points to a potential structural link with N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. The presence of piperidine and amide functionalities in SR147778's structure further supports this possibility. A detailed structural comparison between SR147778 and the target compound is necessary to ascertain their precise relationship. []
Compound Description: JDTic serves as a key intermediate in synthesizing carbon-14 labeled JDTic dihydrochloride, a compound with potential applications in radiolabeling and pharmacological studies. []
Relevance: JDTic contains a piperidine ring, a structural feature also present in N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. This shared moiety suggests a possible structural connection, although further investigation into the biological activities and targets of JDTic and the target compound is necessary to determine the significance of this similarity. []
Compound Description: This compound is a benzenesulfonamide derivative featuring a pyrazole ring linked to the sulfonamide nitrogen. The crystal structure reveals a planar pyrazole ring and a non-planar arrangement of the benzene rings. It exhibits intermolecular hydrogen bonding, contributing to its solid-state structure. []
Relevance: The presence of the benzenesulfonamide moiety in both 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide and N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide highlights a clear structural connection. This shared structural motif suggests that exploring variations in substituents attached to the sulfonamide nitrogen, such as replacing the piperidine ring in the target compound with other cyclic or acyclic groups, might be a viable strategy for modulating its biological activity. []
Compound Description: This compound is a benzenesulfonamide derivative with a complex substituent on the sulfonamide nitrogen, incorporating a tetrahydropyrimidine ring and a phenoxy linker. It was synthesized and evaluated for its antimicrobial activity. []
Relevance: The presence of the benzenesulfonamide group in both 2-methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6- tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide and the target compound signifies a structural link. This shared moiety suggests that modifications to the substituent attached to the sulfonamide, particularly exploring different heterocyclic rings or linker groups, could impact the compound's properties. []
Compound Description: This compound represents an impurity identified during the synthesis of the antibacterial drug sulfamethizole. It arises from the reaction of unreacted sulfonyl chloride with sulfamethizole followed by hydrolysis. []
Relevance: The structure of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl) sulfamoyl] phenyl} sulfamoyl) phenyl] amine reveals a sulfamoyl group (R-SO2NH-) which is also a part of the sulfonamide moiety found in N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. The presence of this common structural element suggests that exploring variations in the aromatic ring and substituents around the sulfamoyl group could provide insights into structure-activity relationships and potential optimization strategies for the target compound. []
Compound Description: This compound contains a methanesulfonamide group linked to an oxadiazole ring. The crystal structure reveals specific dihedral angles between the aromatic rings and the oxadiazole ring, as well as the presence of intra- and intermolecular interactions contributing to its solid-state packing. []
Relevance: Although structurally different in other aspects, the presence of a sulfonamide group in N-(4-chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide links it to N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. Comparing the properties and activities of these compounds could contribute to a broader understanding of how the sulfonamide moiety influences the overall behavior of these molecules. []
Compound Description: FL-155 is an anti-pollakiuria agent that exhibits greater potency compared to flavoxate in inhibiting rhythmic bladder contractions in anesthetized rats, suggesting its potential as an orally active therapeutic. []
Relevance: Although the core structures differ, both FL-155 and N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide share a piperidinyl group. Understanding how this shared group contributes to FL-155's anti-pollakiuria activity could provide insights into the potential influence of the piperidinyl group on the target compound's pharmacological profile. []
Compound Description: This chiral tetradentate ligand has shown effectiveness as an auxiliary in enantioselective alkylation, Michael additions, and aldolization reactions, both in stoichiometric and catalytic amounts. []
Relevance: Both N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine and N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide share a piperidinyl ethyl group. Comparing their structures could help elucidate how the surrounding chemical environment modulates the properties and reactivity associated with this common structural feature. []
Compound Description: H23 is a fluorophore specifically designed for Zn2+ detection. It forms fluorescent complexes with Zn2+, enabling its application in studying Zn2+ distribution and dynamics in biological systems. []
Relevance: The presence of the benzenesulfonamide moiety in both 2-((E)-2-Phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic acid and N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide suggests a structural relationship. Comparing their properties and exploring variations in the substituents and their arrangement around the benzenesulfonamide core could offer insights into structure-activity relationships. []
Compound Description: This compound demonstrates potent platelet-activating factor (PAF) antagonist activity both in vitro and in vivo. It effectively inhibits PAF-induced biological responses, including plasma extravasation, bronchoconstriction, and elevated N-acetyl-β-D-glucosaminidase levels. []
Relevance: Although structurally distinct from N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide, this PAF antagonist shares the sulfonyl functional group, although in a different chemical context. Comparing their structures and understanding the specific roles of the sulfonyl group in both molecules could be beneficial for exploring new chemical entities. []
N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and N-[2-(1-toluene-4-sulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide
Compound Description: These two compounds, investigated for their antileishmanial activity, exhibit distinct conformations in their crystal structures despite their structural similarities. The conformational differences arise from variations in intermolecular interactions in the solid state and might not significantly influence their activity in solution. []
Relevance: These compounds share the benzenesulfonamide moiety with N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide. Comparing their structures and activities, considering the impact of conformational flexibility and intermolecular interactions, could be valuable for understanding the structure-activity relationships within this class of compounds. []
Compound Description: THTMP, a phenolic compound, demonstrates synergistic anti-tumor activity against glioblastoma cells when combined with the GPR17 agonist T0510.3657 or temozolomide. This combinatorial approach inhibits proliferation, migration, invasion, and colony formation of glioblastoma cells, inducing apoptosis and showing promising results in preclinical xenograft models. []
Relevance: While structurally dissimilar to N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide, the potent anti-tumor activity of THTMP in combination therapies highlights the potential of targeting multiple pathways in cancer treatment. Although the specific targets and mechanisms of action might differ, investigating synergistic drug combinations, potentially involving N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide, could lead to more effective therapeutic strategies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.